
Dodecyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl ethyl carbonate is an organic compound with the molecular formula C15H30O3. It is a type of ester, specifically an ethyl carbonate ester, where the ethyl group is bonded to a dodecyl (12-carbon) chain. This compound is known for its applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecyl ethyl carbonate can be synthesized through the reaction of dodecanol (dodecyl alcohol) with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds as follows:
C12H25OH+C2H5OCOCl→C12H25OCOOC2H5+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield dodecanol and ethyl carbonate.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce dodecanol and ethanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: Dodecanol and ethyl carbonate.
Transesterification: Various esters depending on the alcohol used.
Reduction: Dodecanol and ethanol.
Applications De Recherche Scientifique
Dodecyl ethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of surfactants and emulsifiers for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, plasticizers, and as a component in cosmetic formulations.
Mécanisme D'action
The mechanism of action of dodecyl ethyl carbonate primarily involves its ability to act as a surfactant, reducing surface tension and facilitating the formation of emulsions. Its molecular structure allows it to interact with both hydrophilic and hydrophobic substances, making it effective in various applications. The compound can also undergo hydrolysis to release dodecanol and ethyl carbonate, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Dodecyl acetate: Another ester with similar applications but different reactivity due to the acetate group.
Dodecyl propionate: Similar in structure but with a propionate group, leading to different chemical properties.
Dodecyl butyrate: Contains a butyrate group, used in similar applications but with distinct characteristics.
Uniqueness: Dodecyl ethyl carbonate stands out due to its specific combination of the ethyl carbonate group and the dodecyl chain, providing unique solubility and reactivity properties. Its ability to act as a surfactant and its biocompatibility make it particularly valuable in medical and cosmetic applications.
Propriétés
Numéro CAS |
35108-03-3 |
|---|---|
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
dodecyl ethyl carbonate |
InChI |
InChI=1S/C15H30O3/c1-3-5-6-7-8-9-10-11-12-13-14-18-15(16)17-4-2/h3-14H2,1-2H3 |
Clé InChI |
LMSGSHBFYQRPBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


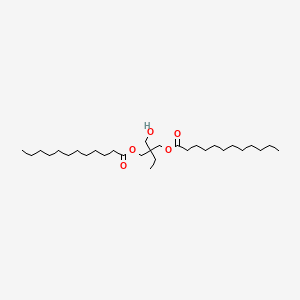

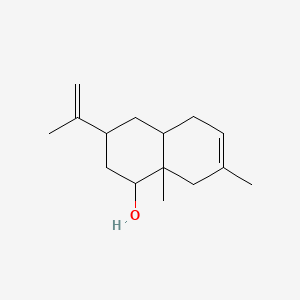
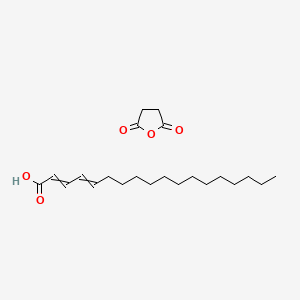

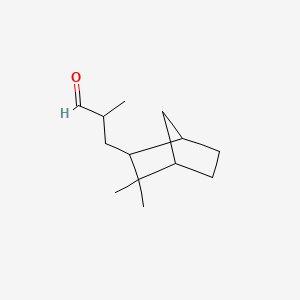


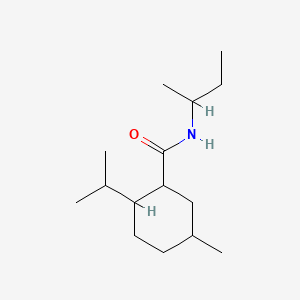
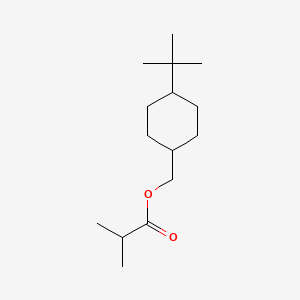

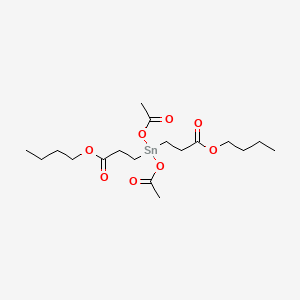

![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)
